1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea
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Overview
Description
1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea is a synthetic organic compound that features a combination of pyrimidine and thiazole rings. These types of compounds are often explored for their potential biological activities and applications in various fields such as medicinal chemistry and agricultural chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea typically involves the following steps:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the pyrimidine ring: The pyrimidine ring can be introduced via nucleophilic substitution reactions, where a suitable pyrimidine derivative reacts with a halogenated intermediate.
Urea formation: The final step involves the reaction of the intermediate with an isocyanate or a urea derivative to form the desired compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the pyrimidine ring can lead to dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiazole and pyrimidine rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Dihydropyrimidines.
Substitution products: Various substituted thiazole and pyrimidine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe to study enzyme interactions.
Medicine: Exploration as a potential therapeutic agent due to its unique structural features.
Industry: Possible applications in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea would depend on its specific biological target. Generally, compounds with thiazole and pyrimidine rings can interact with enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(3-(Pyrimidin-2-yl)propyl)-3-(thiazol-2-yl)urea: Lacks the dimethyl groups on the pyrimidine ring.
1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(benzothiazol-2-yl)urea: Contains a benzothiazole ring instead of a thiazole ring.
Uniqueness
1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea is unique due to the presence of both dimethylpyrimidine and thiazole rings, which may confer distinct biological activities and chemical properties compared to its analogs.
Biological Activity
1-(3-((4,6-Dimethylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea is a compound that falls within the category of thiourea derivatives, which have garnered significant attention due to their diverse biological activities. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure
The compound's structure can be broken down into two primary moieties: a thiazole ring and a pyrimidine derivative linked through a thiol group. This unique configuration is believed to contribute to its biological properties.
Antimicrobial Activity
Thiourea derivatives, including the compound , have shown promising antimicrobial properties. A study highlighted that thiourea compounds exhibit significant antibacterial and antifungal activities, which are attributed to their ability to disrupt cellular processes in microorganisms. For instance, certain derivatives have demonstrated effectiveness against Staphylococcus aureus and Candida albicans with Minimum Inhibitory Concentration (MIC) values in the low µg/mL range .
Anticancer Properties
Research has indicated that similar thiourea compounds possess anticancer properties. For example, compounds with structural similarities have been evaluated for their antiproliferative effects on various cancer cell lines. One study found that specific thiourea derivatives exhibited IC50 values ranging from 10 to 20 µM against human leukemia cells, suggesting potential for further development as anticancer agents .
Enzyme Inhibition
The compound has also been studied for its ability to inhibit various enzymes linked to disease processes. Notably, some thiourea derivatives have shown inhibitory effects on protein kinases involved in cancer progression. For example, a related compound was reported to inhibit GSK-3β activity by over 50% at a concentration of 1 µM .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiourea derivatives. Modifications at specific positions on the pyrimidine or thiazole rings can enhance potency and selectivity. For instance, the introduction of electron-donating or withdrawing groups has been shown to significantly affect the compound's interaction with biological targets .
Case Studies
- Antibacterial Efficacy : In a comparative study, several thiourea derivatives were synthesized and tested against E. coli and Bacillus subtilis. The compound demonstrated superior antibacterial activity compared to standard antibiotics, indicating its potential as an alternative therapeutic agent .
- Anticancer Screening : A series of synthesized thioureas were evaluated for their cytotoxic effects on human cancer cell lines. The results indicated that the compound exhibited significant growth inhibition in breast cancer cells with an IC50 value of approximately 15 µM, highlighting its potential as an anticancer drug candidate .
Properties
IUPAC Name |
1-[3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropyl]-3-(1,3-thiazol-2-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N5OS2/c1-9-8-10(2)17-13(16-9)20-6-3-4-14-11(19)18-12-15-5-7-21-12/h5,7-8H,3-4,6H2,1-2H3,(H2,14,15,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOJRMNLSHSPXCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCCCNC(=O)NC2=NC=CS2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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